1-(benzylsulfonyl)-4-chloro-1H-pyrazole

Description

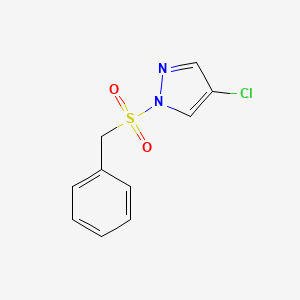

1-(Benzylsulfonyl)-4-chloro-1H-pyrazole is a pyrazole derivative featuring a benzylsulfonyl group (-SO₂-C₆H₅CH₂) at position 1 and a chlorine atom at position 4 of the pyrazole ring. The benzylsulfonyl moiety enhances stability and solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, as observed in related compounds .

Properties

IUPAC Name |

1-benzylsulfonyl-4-chloropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c11-10-6-12-13(7-10)16(14,15)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKQKEYQUWPYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)N2C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

Pyrazole derivatives vary significantly based on substituents, which influence their physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Key Properties of Selected Pyrazole Derivatives

*Calculated molecular weight; solubility inferred from benzylsulfonyl analogs .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in 4-nitrophenylsulfonyl derivatives (e.g., ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to benzylsulfonyl or fluorophenylsulfonyl groups.

Steric Considerations:

Stability and Reactivity

- Nitro Derivatives: Compounds like 4-chloro-1-(4-nitrophenylsulfonyl)-1H-pyrazole are prone to decomposition under reducing conditions due to the nitro group, whereas benzylsulfonyl analogs are more stable.

- Bromoethyl Derivatives: The bromine atom in 1-(2-bromoethyl)-4-chloro-1H-pyrazole serves as a leaving group, making it reactive in alkylation or cross-coupling reactions.

Solubility and Handling

- The benzylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) , facilitating use in solution-phase synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.